molecular formula C18H19FO4 B13444657 Flurbiprofen Glyceryl Ester

Flurbiprofen Glyceryl Ester

Cat. No.: B13444657
M. Wt: 318.3 g/mol
InChI Key: QVDNLTYIEYPCOC-UHFFFAOYSA-N
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Description

Flurbiprofen Glyceryl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). Flurbiprofen is widely used for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of flurbiprofen with glycerol aims to enhance its pharmacokinetic properties, such as solubility and bioavailability, while potentially reducing gastrointestinal side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flurbiprofen Glyceryl Ester typically involves the esterification of flurbiprofen with glycerol. This can be achieved through direct esterification or using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Flurbiprofen Glyceryl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Hydrolysis: Flurbiprofen and glycerol.

    Oxidation: Various oxidized derivatives of flurbiprofen.

    Reduction: Reduced forms of the aromatic ring.

    Substitution: Substituted ester derivatives

Mechanism of Action

Flurbiprofen Glyceryl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces inflammation, pain, and fever. The esterification with glycerol may enhance its solubility and bioavailability, allowing for more effective delivery to the target tissues .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19FO4

Molecular Weight

318.3 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C18H19FO4/c1-12(18(22)23-11-15(21)10-20)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3

InChI Key

QVDNLTYIEYPCOC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCC(CO)O

Origin of Product

United States

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